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molecular formula C11H7F2N5 B8345912 5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-C]pyridazin-3-amine

5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-C]pyridazin-3-amine

Cat. No. B8345912
M. Wt: 247.20 g/mol
InChI Key: BRBBAMXXERSISO-UHFFFAOYSA-N
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Patent
US07297792B2

Procedure details

3-Chloro-6-(2,3-difluorophenyl)pyridazine-4-carbonitrile (2.82 g, 11.2 mmol) and hydrazine hydrate (1.25 mL, 25.8 mmol) were stirred at reflux in ethanol (50 mL) for 1 hour. The mixture was cooled and evaporated to dryness. The residue was triturated with water, and the solid was filtered off and dried, giving the title compound as a solid.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[C:11]=2[F:17])=[CH:6][C:7]=1[C:8]#[N:9].O.[NH2:19][NH2:20]>C(O)C>[F:17][C:11]1[C:12]([F:16])=[CH:13][CH:14]=[CH:15][C:10]=1[C:5]1[CH:6]=[C:7]2[C:8]([NH2:9])=[N:4][NH:3][C:2]2=[N:19][N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C#N)C1=C(C(=CC=C1)F)F
Name
Quantity
1.25 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C=1C=C2C(=NN1)NN=C2N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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